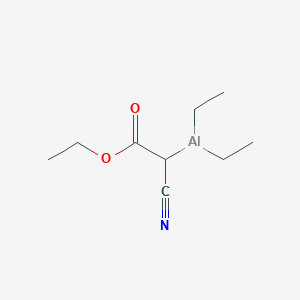
Ethyl cyano(diethylalumanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyano(diethylalumanyl)acetate is an organometallic compound that features a cyano group, an ethyl ester, and a diethylaluminum moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl cyano(diethylalumanyl)acetate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with diethylaluminum chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the aluminum compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl cyano(diethylalumanyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The diethylaluminum moiety can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aluminum oxides or hydroxides.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of new organometallic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl cyano(diethylalumanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyano and aluminum groups into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl cyano(diethylalumanyl)acetate involves the interaction of its functional groups with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the diethylaluminum moiety can act as a Lewis acid, facilitating various organic transformations. The ester group can undergo hydrolysis or transesterification reactions, further expanding the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanoacetate: Contains a cyano group and an ethyl ester but lacks the diethylaluminum moiety.
Diethylaluminum cyanide: Contains a diethylaluminum group and a cyano group but lacks the ester functionality.
Uniqueness
Ethyl cyano(diethylalumanyl)acetate is unique due to the presence of both the cyano and diethylaluminum groups, which provide a combination of nucleophilic and Lewis acidic properties. This dual functionality makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.
Eigenschaften
CAS-Nummer |
108662-78-8 |
|---|---|
Molekularformel |
C9H16AlNO2 |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-diethylalumanylacetate |
InChI |
InChI=1S/C5H6NO2.2C2H5.Al/c1-2-8-5(7)3-4-6;2*1-2;/h3H,2H2,1H3;2*1H2,2H3; |
InChI-Schlüssel |
HAMGMWQWVXSIBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)[Al](CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
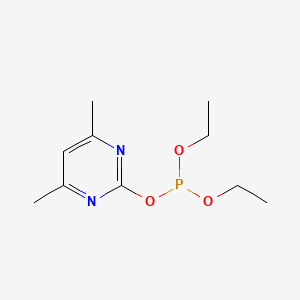
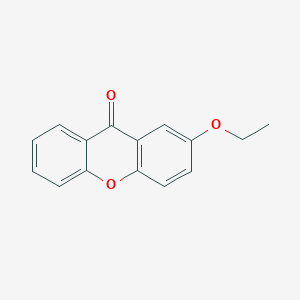

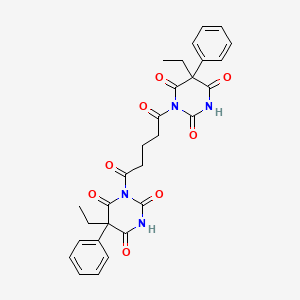
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
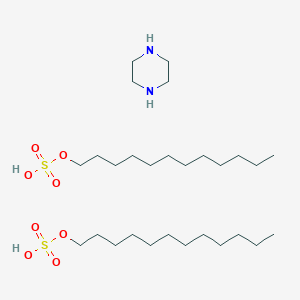
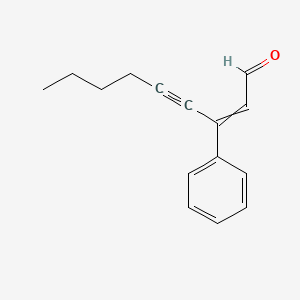
![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)


![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)


